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molecular formula C13H25N B8772922 Cyclohexanamine, 4-(cyclohexylmethyl)- CAS No. 37621-85-5

Cyclohexanamine, 4-(cyclohexylmethyl)-

Cat. No. B8772922
M. Wt: 195.34 g/mol
InChI Key: BHMDNHIWCXQHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03981766

Procedure details

In a steel autoclave fitted with a stirring apparatus and a product draw off system retaining the catalyst in the reactor can be placed 200 parts of 4-aminodiphenylmethane as described in British Patent 764,633 and 100 parts of a finely divided 5% ruthenium on an alumina support and 15 parts of potassium methoxide. The mixture within the autoclave can then be heated to 290°C with stirring and hydrogen added to maintain a pressure of 290 atmospheres for 20 minutes. The resulting mixture can then be freed of catalyst by filtration and distilled to strip off solvent. Final distillation under vacuum can then be used to provide the desired product, 4-aminodicyclohexylmethane, which is a colorless viscose liquid.
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.C[O-].[K+].[H][H]>[Ru]>[CH2:1]1[CH2:2][CH2:3][CH:4]([CH2:7][CH:8]2[CH2:9][CH2:10][CH:11]([NH2:14])[CH2:12][CH2:13]2)[CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)CC2=CC=C(C=C2)N
Step Three
Name
potassium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
290 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pressure of 290 atmospheres for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resulting mixture can then be freed of catalyst by filtration
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
Final distillation under vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1CCC(CC1)CC2CCC(CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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